5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine
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Overview
Description
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions . This reaction typically requires the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Agriculture: The compound exhibits herbicidal and fungicidal properties, making it useful in the development of agrochemicals.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be compared with other similar compounds such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group instead of a chlorine atom, which affects its reactivity and biological activity.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)6(7)10-4/h2-3H,1H3 |
InChI Key |
CAITUXQFBMFSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=N1)Cl |
Origin of Product |
United States |
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